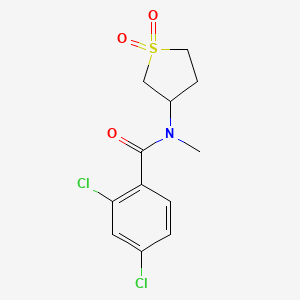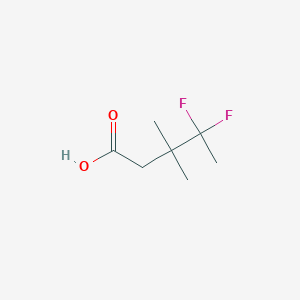![molecular formula C14H19N3O4S B2899811 2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 2034591-58-5](/img/structure/B2899811.png)
2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a highly intriguing chemical compound due to its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the benzothiadiazole core. The procedure usually involves the cyclization of appropriate precursor molecules under specific conditions that promote the formation of the benzothiadiazole ring.
- Step 1: Formation of Benzothiadiazole:
Reagents: ortho-diaminobenzene, sulfur reagents.
Conditions: Cyclization reaction, often carried out in the presence of an oxidizing agent at elevated temperatures.
- Step 2: Acetamide Derivatization:
Reagents: Acetic anhydride, suitable catalysts.
Conditions: Acetylation reaction carried out under controlled temperature conditions to form the acetamide group.
- Step 3: Introduction of Tetrahydrofuran Moiety:
Reagents: Tetrahydrofuran-2-ylmethylamine, coupling agents.
Conditions: Typically performed in the presence of coupling agents like EDC or DCC to facilitate the formation of the desired acetamide derivative.
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This involves continuous flow reactions, automated synthesis systems, and the use of high-throughput screening to identify the most efficient reaction conditions. Solvent recovery and recycling, along with rigorous purification processes, are employed to ensure the compound's consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions due to the presence of reactive functional groups.
- Oxidation:
Reagents: Common oxidants like hydrogen peroxide or peracids.
Conditions: Typically mild conditions, with the possibility of forming sulfone derivatives.
- Reduction:
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Carried out under controlled conditions to avoid over-reduction, leading to the formation of amine derivatives.
- Substitution:
Reagents: Various nucleophiles or electrophiles.
Conditions: Solvent and temperature conditions are carefully chosen based on the nature of the substituent.
Major Products Formed: The major products from these reactions depend on the reaction pathway chosen. For example, oxidation typically leads to sulfone derivatives, while reduction can yield amine derivatives. Substitution reactions can introduce a wide variety of functional groups into the compound, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, this compound serves as an intermediate for the construction of more complex molecules. Its unique structure allows it to act as a versatile building block for creating novel organic compounds.
Biology: In biological studies, it may serve as a molecular probe for investigating cellular pathways and mechanisms, especially those involving oxidative stress and enzyme activities.
Medicine: Potential therapeutic applications include serving as a lead compound for the development of new drugs. Its unique structure makes it a candidate for targeting specific enzymes or receptors in the body.
Industry: In industrial applications, this compound can be used in the synthesis of advanced materials, including polymers and composites. Its stability and reactivity make it suitable for creating materials with desirable physical and chemical properties.
Wirkmechanismus
The mechanism of action of 2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, depending on its chemical nature and the biological context. For instance, it might inhibit an enzyme by binding to its active site, thereby preventing the substrate from accessing the site. Pathways involved could include oxidative stress response pathways or signaling pathways relevant to disease states.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 2-benzothiadiazole:
- N-methylacetamide:
- Tetrahydrofuran derivatives:
Comparison: Compared to similar compounds, 2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide stands out due to the combination of the benzothiadiazole core with the acetamide and tetrahydrofuran moieties
Hope this deep dive satisfied your curiosity!
Eigenschaften
IUPAC Name |
2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-16-12-6-2-3-7-13(12)17(22(16,19)20)10-14(18)15-9-11-5-4-8-21-11/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBXRPQNGPURDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CC(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2899729.png)
![6-(2-Methoxyethyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2899732.png)
![N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2899733.png)
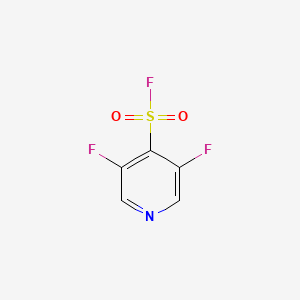
![2-(4-methoxybenzoyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2899735.png)
![3-[(Azetidin-3-yl)amino]benzonitrile dihydrochloride](/img/structure/B2899736.png)
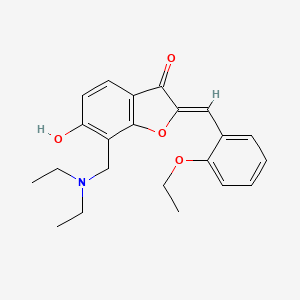
![N-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-chloropropanamide](/img/structure/B2899740.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-phenoxybenzamide](/img/structure/B2899742.png)
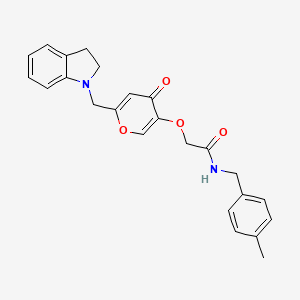
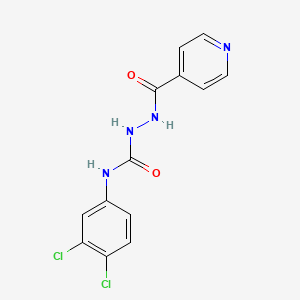
![4-(Furan-2-yl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B2899746.png)
